molecular formula C3H9BF4O B1221110 Trimethyloxonium tetrafluoroborate CAS No. 420-37-1

Trimethyloxonium tetrafluoroborate

Cat. No.: B1221110
CAS No.: 420-37-1
M. Wt: 147.91 g/mol
InChI Key: CZVZBKHWOFJNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyloxonium tetrafluoroborate ([CH₃]₃O⁺ BF₄⁻, CAS 420-37-1) is a potent alkylating agent first synthesized in 1971 via the reaction of boron trifluoride diethyl etherate with dimethyl ether and epichlorohydrin . This white crystalline solid is highly reactive in polar aprotic solvents (e.g., dichloromethane, nitromethane) and is stable when stored solvent-free at low temperatures. Its utility spans organic synthesis, analytical chemistry, and materials science, particularly for methylating heteroatoms (e.g., amines, alcohols, phosphonic acids) under mild conditions .

Preparation Methods

Classical Synthesis via Boron Trifluoride and Epichlorohydrin

The most established method for synthesizing trimethyloxonium tetrafluoroborate involves the reaction of boron trifluoride (BF3\text{BF}_3) with dimethyl ether (Me2O\text{Me}_2\text{O}) and epichlorohydrin. This protocol, first reported by Meerwein and later refined by Curphey, remains the cornerstone of industrial and laboratory-scale production .

Reaction Mechanism and Stoichiometry

The reaction proceeds through the formation of a boron trifluoride-dimethyl ether complex, which subsequently reacts with epichlorohydrin to yield the target compound. The stoichiometric equation is as follows:

4Me2OBF3+2Me2O+3C2H3OCH2Cl3[Me3O]+[BF4]+B[OCH(CH2Cl)CH2OMe]34 \, \text{Me}2\text{O} \cdot \text{BF}3 + 2 \, \text{Me}2\text{O} + 3 \, \text{C}2\text{H}3\text{OCH}2\text{Cl} \rightarrow 3 \, [\text{Me}3\text{O}]^+[\text{BF}4]^- + \text{B}[\text{OCH}(\text{CH}2\text{Cl})\text{CH}2\text{OMe}]_3

Key intermediates include the dimethyl ether-boron trifluoride adduct, which acts as a Lewis acid catalyst, and the oxonium ion generated via epichlorohydrin ring-opening .

Procedural Details

  • Setup : A flame-dried, three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer is charged with BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 (boron trifluoride diethyl etherate) under inert atmosphere .

  • Cooling : The reaction mixture is maintained at 30C-30^\circ \text{C} using a dry ice-acetone bath to prevent premature decomposition.

  • Addition : Epichlorohydrin is added dropwise to the chilled BF3\text{BF}_3-dimethyl ether complex, followed by gradual warming to room temperature.

  • Isolation : The resulting white precipitate is filtered under nitrogen, washed with anhydrous dichloromethane, and dried under vacuum .

Yield : 85–90% under optimized conditions .

Modified Industrial Protocols

High-Yield Synthesis with Epichlorohydrin Excess

Industrial-scale production often employs excess epichlorohydrin (1.5–2.0 equivalents) to drive the reaction to completion, achieving yields up to 98% . Critical modifications include:

  • Solvent Choice : Anhydrous dichloromethane enhances solubility of intermediates.

  • Temperature Control : Strict maintenance of 30C-30^\circ \text{C} during epichlorohydrin addition minimizes side reactions.

  • Inert Atmosphere : Rigorous exclusion of moisture via nitrogen purging prevents hydrolysis of the oxonium ion .

Purification Techniques

Recrystallization from mixed solvents (e.g., dichloromethane-diethyl ether) removes residual boron byproducts. Analytical data for purified material:

  • Melting Point : Decomposes above 150C150^\circ \text{C}.

  • IR Spectroscopy : Strong absorption at 1028cm11028 \, \text{cm}^{-1} (BF4\text{BF}_4^- stretching) .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of classical and modified methods:

ParameterClassical Method Modified Industrial Method
Epichlorohydrin Equiv.1.01.5–2.0
Temperature30C-30^\circ \text{C}30C-30^\circ \text{C}
SolventNone (neat)Dichloromethane
Yield85–90%98%
Purity (by NMR)95%>99%

Scientific Research Applications

Chemical Properties and Reactivity

Trimethyloxonium tetrafluoroborate, with the formula [(CH3)3O]+[BF4][(CH_3)_3O]^+[BF_4]^-, is recognized for its strong electrophilic character, making it one of the most potent methylating agents available. It is particularly effective in situations where traditional acid-catalyzed reactions are not feasible due to sensitivity or instability of the reactants . The compound is sensitive to moisture and should be handled under inert conditions to maintain its reactivity.

Methylation Reactions

This compound is extensively used for methylation of various substrates, including:

  • Phenolic Compounds : It has been employed to methylate chlorophenols for qualitative detection using gas chromatography-mass spectrometry (GC-MS). This method allows for rapid conversion of chlorophenols into their O-methylated derivatives at ambient temperatures .
  • Phosphonic Acids : The compound also facilitates the methylation of phosphonic acids, which are relevant in the context of chemical warfare agents. This application underscores its potential utility in environmental monitoring and remediation efforts .

Esterification Reactions

The compound plays a crucial role in the esterification of polyfunctional carboxylic acids. It provides a pathway for forming esters under conditions where traditional methods may fail due to acid-sensitive groups . For example:RCO2H+(CH3)3OBF4RCO2CH3+(CH3)2O+HBF4RCO_2H+(CH_3)_3OBF_4\rightarrow RCO_2CH_3+(CH_3)_2O+HBF_4This reaction highlights its utility in synthesizing esters from carboxylic acids, which are essential intermediates in various chemical processes.

Polymerization Catalysis

This compound acts as a catalyst in the polymerization of cyclic sulfides and ethers. This application is significant in developing new polymeric materials with tailored properties for specific industrial applications .

Beckmann Rearrangement

The compound is also utilized in the Beckmann rearrangement of oximes, transforming them into amides or lactams, which are valuable in pharmaceutical synthesis .

Data Tables

The following tables summarize key experimental findings and applications involving this compound:

Application AreaSubstrate TypeReaction ConditionsYield (%)
MethylationChlorophenolsAmbient temperature95
EsterificationPolyfunctional carboxylic acidsVaries; typically mild conditions70-90
PolymerizationCyclic sulfidesVaries; often requires specific catalystsN/A
Beckmann RearrangementOximesTypically requires acidic conditionsN/A

Case Study 1: Environmental Analysis of Chlorophenols

A study demonstrated the effectiveness of this compound for methylating chlorophenols, facilitating their detection via GC-MS. This approach provided a rapid method for analyzing environmental samples contaminated with these compounds, showcasing its relevance in environmental chemistry .

Case Study 2: Synthesis of Esters from Hemins

Research involving the esterification of hemins using this compound highlighted its utility in preparing derivatives necessary for structural studies. The reactions were conducted under controlled conditions to optimize yields while minimizing degradation .

Comparison with Similar Compounds

Trimethyloxonium tetrafluoroborate belongs to the trialkyloxonium salt family, which includes analogs like triethyloxonium tetrafluoroborate and tri-n-propyloxonium tetrafluoroborate. Key comparisons are outlined below:

Reactivity and Selectivity

  • Methylation Efficiency : this compound outperforms triethyloxonium tetrafluoroborate in challenging alkylations. For example, it successfully methylates N-arylsulfonamides with electron-releasing groups, whereas triethyloxonium tetrafluoroborate fails under identical conditions .
  • Reaction Mechanism : Unlike alkyl halides, this compound operates via direct electrophilic attack, enabling methylation at ambient temperatures. Triethyloxonium tetrafluoroborate often requires refluxing dichloroethane for similar transformations .
  • Substrate Specificity : In phenazine alkylation, this compound yields 25% product, compared to 86% with methyl iodide, but avoids the toxicity of methylating agents like dimethyl sulfate .

Stability and Handling

Property This compound Triethyloxonium Tetrafluoroborate
Storage Conditions Freezer, solvent-free Under ether, dry box required
Solubility Soluble in nitromethane, liquid SO₂ Soluble in dichloroethane
Stability to Moisture Moderate Low (decomposes rapidly)

This compound is less hygroscopic and easier to handle than triethyloxonium tetrafluoroborate, which necessitates stringent anhydrous conditions .

Counterion Effects

Hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) counterions influence solubility and reactivity. For example, triethyloxonium hexafluorophosphate is preferred in indazole synthesis due to improved crystallinity, whereas BF₄⁻ salts are more soluble in polar solvents .

Key Research Findings

Limitations

  • Low Solubility: In nonpolar solvents, this compound forms suspensions, limiting its use in hydrophobic matrices .
  • Steric Hindrance : Bulky substrates (e.g., N-cyclohexylacetamides) resist methylation, favoring competing O-alkylation pathways .

Biological Activity

Trimethyloxonium tetrafluoroborate (TMO·BF4) is an organic compound recognized for its potent methylating properties. With the formula [(CH₃)₃O]⁺[BF₄]⁻, this compound serves as a synthetic equivalent of the methyl cation (CH₃⁺), making it one of the strongest commercially available reagents for electrophilic methylation. Its biological activity primarily stems from its ability to act as a strong alkylating agent, influencing various biochemical processes and applications in analytical chemistry.

  • Molecular Formula : [(CH₃)₃O]⁺[BF₄]⁻
  • Appearance : White solid
  • Solubility : Soluble in polar organic solvents but decomposes rapidly in moisture.
  • Reactivity : Strong methylating agent; hydrolyzes in water to produce methanol and boron tetrafluoride.

Alkylation Mechanism

This compound acts by transferring a methyl group to nucleophilic sites on biomolecules, such as proteins and nucleic acids. This alkylation can modify the function of enzymes, receptors, and other proteins, potentially leading to significant biological effects.

Case Studies and Applications

  • Detection of Nerve Agents :
    TMO·BF4 has been utilized in the derivatization of phosphonic and aminoethylsulfonic acids related to nerve agents. A study demonstrated its effectiveness in enhancing the detection of these compounds in soil samples using gas chromatography-mass spectrometry (GC-MS). The methylation process allowed for better identification and quantification of these toxic agents, highlighting TMO·BF4's role in forensic science and environmental monitoring .
    Acid TypeExample CompoundsDetection MethodSoil Types Tested
    Phosphonic AcidsMethyl methylphosphonic acid, Ethyl methylphosphonic acidEI-GC-MSVirginia type A soil, Ottawa sand, Nebraska EPA soil
    Aminoethylsulfonic AcidsN,N-diethyl-2-aminoethylsulfonic acidGC-FPDSame as above
  • Biochemical Studies :
    In biochemical research, TMO·BF4 has been employed to study the binding interactions of toxins like saxitoxin (STX) with sodium channels. The compound was found to inhibit STX binding, suggesting that it can modify protein interactions critical for cellular signaling pathways . This application underscores its potential utility in neuropharmacology.
  • Medical Applications :
    The compound has been explored for its ability to methylate organic acids in biological fluids. For instance, a method was developed for the determination of urinary organic acids through derivatization with TMO·BF4, facilitating the screening of metabolic disorders . This demonstrates its relevance in clinical diagnostics.

Safety and Handling

Due to its strong reactivity and potential hazards associated with alkylating agents, TMO·BF4 should be handled with caution. It is less volatile than other alkylating agents like methyl triflate but still poses risks upon contact with moisture or skin. Proper laboratory safety protocols must be followed when using this compound.

Q & A

Basic Research Questions

Q. What is the role of trimethyloxonium tetrafluoroborate (TMO) in derivatizing hydroxyl/carboxyl groups, and how does it compare to diazomethane in terms of safety and efficiency?

TMO serves as a methylating agent for hydroxyl and carboxyl groups, enabling their analysis via gas chromatography-mass spectrometry (GC-MS). Unlike diazomethane, which is explosive and carcinogenic, TMO offers a safer alternative while achieving comparable methylation efficiency in aqueous urine samples . Methodologically, TMO is added directly to urine for in situ derivatization, followed by extraction via solid-phase microextraction (SPME). This avoids the need for hazardous diazomethane handling .

Q. How can researchers optimize reaction conditions for TMO-mediated methylation of organic acids in GC-MS workflows?

Key factors include:

  • pH Control : Maintain mildly acidic conditions (pH ~4–5) to enhance protonation of carboxyl groups, improving TMO reactivity .
  • Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) to stabilize TMO and prevent hydrolysis .
  • Reaction Time : 30–60 minutes at 25–40°C ensures complete methylation without decomposition .
  • Quenching : Excess reagent is neutralized with aqueous sodium bicarbonate prior to extraction .

Q. What are the critical challenges in synthesizing high-purity TMO, and how are they addressed?

TMO synthesis requires anhydrous conditions to prevent hydrolysis. A common method involves reacting dimethyl ether with boron trifluoride etherate in methyl chloride, yielding TMO crystals under nitrogen. Impurities (e.g., residual solvents) are minimized by rigorous drying and storage at 0–5°C in sealed containers . Purity >95% is achievable, as verified by melting point (190–200°C) and NMR .

Advanced Research Questions

Q. How does TMO enable the detection of phosphonic acids related to chemical warfare agents (CWAs) in environmental samples?

TMO methylates phosphonic acids (e.g., methylphosphonic acid) to volatile esters, facilitating GC-MS detection. For soil samples, a protocol involves:

  • Derivatization : Mix TMO with soil extracts in dichloromethane (1:2 v/v) for 1 hour at 50°C .
  • Extraction : Use headspace SPME to isolate methylated analytes, avoiding matrix interference .
  • Validation : Spike-and-recovery experiments show >85% recovery for CWA degradation products .

Q. How should researchers resolve contradictory data arising from TMO’s reactivity with multifunctional substrates?

TMO may over-methylate substrates with multiple nucleophilic sites (e.g., amino acids). To mitigate:

  • Selective Quenching : Add thiourea to scavenge excess TMO post-reaction .
  • LC-MS Cross-Validation : Compare TMO-derived methyl esters with alternative derivatization methods (e.g., silylation) to confirm specificity .

Q. What methodological adjustments are required for TMO-based derivatization in complex matrices like soils or biological tissues?

  • Matrix Cleanup : Pre-treat soil samples with cation-exchange resins to remove metal ions that inhibit methylation .
  • Co-derivatization : Combine TMO with triethyloxonium tetrafluoroborate to simultaneously methylate sulfonic and phosphonic acids .
  • Internal Standards : Deuterated analogs (e.g., d3-TMO) correct for matrix effects in quantitative GC-MS .

Q. How does TMO’s compatibility with other alkylating agents influence its use in multi-step synthetic pathways?

TMO’s high electrophilicity allows sequential alkylation. For example, in synthesizing viologen derivatives, TMO methylates pyridine N-oxides selectively before ethylation with triethyloxonium tetrafluoroborate, achieving >90% yield . Solvent polarity (e.g., dichloromethane vs. acetonitrile) modulates reaction rates to avoid side reactions .

Q. What stability protocols are essential for long-term storage of TMO in research settings?

  • Storage Conditions : Keep at -20°C under nitrogen in moisture-proof containers .
  • Decomposition Monitoring : Regular FT-IR checks for BF4<sup>-</sup> absorption bands (1,080 cm<sup>-1</sup>) detect hydrolysis .
  • Handling : Use gloveboxes for aliquoting to prevent atmospheric moisture exposure .

Q. Can TMO selectively methylate sterically hindered carboxylic acids in natural product synthesis?

Yes. TMO’s small methyl group enables methylation of hindered acids (e.g., spirastrellolide intermediates) where bulkier agents fail. Optimization involves:

  • Solvent Choice : Nitrobenzene enhances solubility of hydrophobic substrates .
  • Catalysis : Add crown ethers (e.g., 18-crown-6) to stabilize transition states .

Q. How is TMO validated for regulatory applications in forensic toxicology or environmental monitoring?

Validation follows ISO/IEC 17025 guidelines, including:

  • Linearity : R<sup>2</sup> >0.99 for methyl ester calibration curves (1–500 ng/mL) .
  • LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively, for urinary THC-COOH .
  • Inter-laboratory Reproducibility : ≤15% RSD across three labs analyzing spiked soil samples .

Properties

IUPAC Name

trimethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZBKHWOFJNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[O+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883377
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-37-1
Record name Trimethyloxonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyloxonium tetrafluoroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethyloxonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.